Noladin ether

Overview

Description

2-Arachidonyl glyceryl ether is a putative endocannabinoid discovered by Lumír Hanuš and colleagues at the Hebrew University of Jerusalem, Israel . It is an ether formed from the alcohol analog of arachidonic acid and glycerol . This compound is known for its role as an endogenous agonist of the cannabinoid receptor type 1 (CB1) .

Mechanism of Action

Target of Action

Noladin ether, also known as 2-arachidonyl glyceryl ether (2-AGE), is a putative endocannabinoid . It primarily targets the cannabinoid receptors CB1 and GPR55 . The CB1 receptors are highly expressed on presynaptic neurons in the nervous system, where they modulate neurotransmitter release . In contrast, GPR55 receptors are primarily expressed on immune cells .

Mode of Action

This compound acts as a potent and selective agonist of the cannabinoid CB1 receptor . It binds to the CB1 receptors, which leads to a series of intracellular events and changes. This interaction with the CB1 receptor causes sedation, hypothermia, intestinal immobility, and mild antinociception .

Biochemical Pathways

The endocannabinoid system, which includes the CB1 receptors that this compound targets, plays a modulatory role in many physiological processes . The activation of CB1 receptors by this compound can influence various biochemical pathways, including those involved in neurotransmitter release . .

Pharmacokinetics

It is known that this compound is more stable than other endocannabinoids, such as 2-ag and aea . This increased stability may impact its bioavailability and pharmacokinetic profile.

Result of Action

The binding of this compound to the CB1 receptors results in several physiological effects. It has been shown to cause sedation, hypothermia, intestinal immobility, and mild antinociception . In addition, this compound has been found to enhance aqueous humor outflow facility, potentially through changes in the actin cytoskeleton .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this endocannabinoid is enhanced in normal rat aorta when reacting with carbachol, a parasympathomimetic drug . .

Biochemical Analysis

Biochemical Properties

Noladin ether is a potent and selective agonist of the cannabinoid CB1 receptor It interacts with this receptor, causing various biochemical reactions

Cellular Effects

This compound can cause hypothermia, intestinal immobility, and mild antinociception . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily through its binding to the cannabinoid CB1 receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity.

Metabolic Pathways

This compound is involved in the endocannabinoid system, interacting with the cannabinoid CB1 receptor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-arachidonyl glyceryl ether involves the reaction of arachidonic acid with glycerol under specific conditions. The isolation from porcine brain involves a mixture of chloroform and methanol, followed by the addition of water and subsequent filtration . The synthetic sample is confirmed by mass spectrometry and Rutherford backscattering spectrometry .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2-arachidonyl glyceryl ether. Most of the production is carried out in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 2-Arachidonyl glyceryl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Arachidonyl glyceryl ether has a wide range of scientific research applications:

Comparison with Similar Compounds

Arachidonoyl ethanolamide (Anandamide): Another endocannabinoid that binds to CB1 receptors but is an amide rather than an ether.

2-Arachidonoyl glycerol: An ester-type endocannabinoid that also binds to CB1 receptors.

Uniqueness: 2-Arachidonyl glyceryl ether is unique due to its ether linkage, which makes it more metabolically stable compared to other endocannabinoids like 2-arachidonoyl glycerol . This stability results in a longer half-life and prolonged physiological effects .

Biological Activity

Noladin ether (2-arachidonyl glyceryl ether) is a notable compound within the endocannabinoid system, primarily recognized for its selective agonistic activity at the cannabinoid receptor type 1 (CB1) and its potential interactions with other receptors such as GPR55. This article synthesizes current research findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

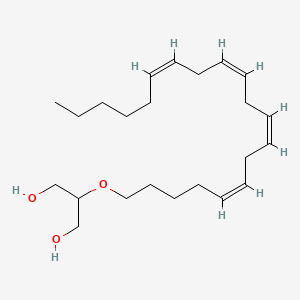

Chemical Structure and Properties

This compound is classified as an ether-type endocannabinoid, which distinguishes it from other well-known endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). Its structure was confirmed through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, demonstrating a unique binding affinity profile:

Pharmacological Effects

This compound exhibits a range of biological activities, primarily mediated through its interaction with the CB1 receptor. Key effects observed in various studies include:

- Sedation and Hypothermia : Administration of this compound in animal models resulted in sedation and lowered body temperature .

- Intestinal Motility : It induced intestinal immobility in mice, suggesting potential applications in gastrointestinal disorders .

- Antinociception : Mild pain relief effects were noted, which may have implications for pain management therapies .

Table 1: Summary of Biological Activities of this compound

This compound's primary mechanism involves its action on the CB1 receptor. However, it also interacts with GPR55, another receptor implicated in cannabinoid signaling:

- CB1 Agonism : this compound acts as a potent agonist at the CB1 receptor, influencing various physiological responses such as sedation and analgesia.

- GPR55 Interaction : It has been reported to exhibit agonistic activity at GPR55 with an EC50 value of approximately , contributing to its vasorelaxant effects observed in isolated arterial preparations .

Case Studies and Experimental Findings

Several experimental studies have highlighted this compound's effects on sensory neurotransmission and vascular responses:

- In isolated rat mesenteric arterial beds, this compound was shown to reduce frequency-dependent vasorelaxation induced by sensory nerve activation. This effect was concentration-dependent, with significant reductions observed at concentrations as low as .

- The compound did not directly modulate TRPV1 receptors but acted through a prejunctional site that is sensitive to pertussis toxin (PTX), indicating a complex mechanism involving multiple pathways beyond classical cannabinoid signaling .

Implications for Drug Development

The stability of this compound compared to other endocannabinoids like anandamide (which is rapidly hydrolyzed in vivo) suggests its potential as a lead compound for drug development. Its unique pharmacological profile may allow for targeted therapeutic applications in conditions such as chronic pain, anxiety disorders, and gastrointestinal diseases.

Properties

IUPAC Name |

2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJUUWXZAQHCNC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018178 | |

| Record name | 2-Arachidonylglyceryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Arachidonyl Glycerol ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

222723-55-9 | |

| Record name | Noladin ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222723-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noladin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222723559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglyceryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HU-310 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D295FLV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Arachidonyl Glycerol ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.